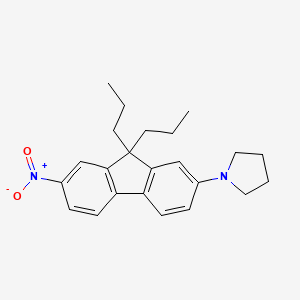
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine is a complex organic compound characterized by the presence of a nitro group, a fluorenyl moiety, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 9,9-dipropylfluorene followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent cyclization reactions under optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The pyrrolidine ring can undergo addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenyl moiety may also play a role in the compound’s activity by interacting with hydrophobic regions of proteins and membranes .
Comparaison Avec Des Composés Similaires
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine can be compared with other similar compounds, such as:
1-(9,9-dibutyl-7-nitro-9H-fluoren-2-yl)-O-acetyloxime: This compound has a similar fluorenyl structure but differs in the functional groups attached.
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound features a bromo and difluoro substitution on the fluorenyl ring, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918442-30-5 |
|---|---|
Formule moléculaire |
C23H28N2O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
1-(7-nitro-9,9-dipropylfluoren-2-yl)pyrrolidine |
InChI |
InChI=1S/C23H28N2O2/c1-3-11-23(12-4-2)21-15-17(24-13-5-6-14-24)7-9-19(21)20-10-8-18(25(26)27)16-22(20)23/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Clé InChI |
RVDLQOHFVAKZIM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=C(C=CC(=C2)N3CCCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)


![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
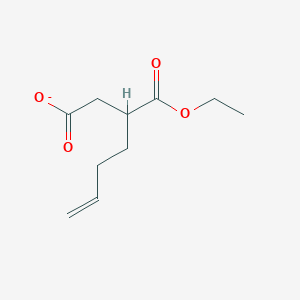
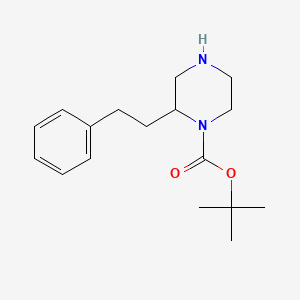
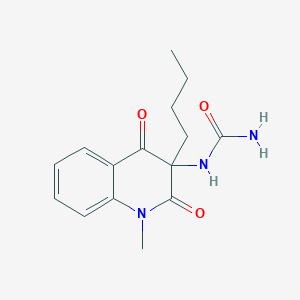

![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
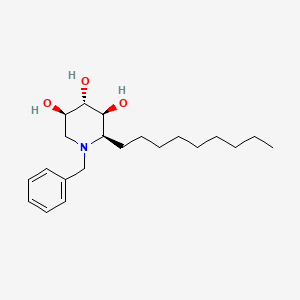
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)

![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
